molecular formula C15H14BNO2 B13116039 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline

5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline

Cat. No.: B13116039
M. Wt: 251.09 g/mol
InChI Key: VOJJXSQESZOUKP-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline is a chemical compound that features a boronate ester group attached to an indoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline typically involves the reaction of catechol with boronic acid derivatives. One common method includes the use of a Dean-Stark apparatus to facilitate the condensation reaction. For example, catechol and phenyl boronic acid can be refluxed in toluene to form the desired boronate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronate ester back to catechol derivatives.

    Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as toluene or dichloromethane and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group can yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .

Scientific Research Applications

5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved include the formation and cleavage of boronate ester bonds, which can modulate the activity of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline include:

  • Benzo[d][1,3,2]dioxaborol-2-ol
  • 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol
  • Phenylboronic acid derivatives

Uniqueness

The uniqueness of this compound lies in its combination of the indoline framework with the boronate ester group.

Properties

Molecular Formula

C15H14BNO2

Molecular Weight

251.09 g/mol

IUPAC Name

5-(1,3,2-benzodioxaborol-2-yl)-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C15H14BNO2/c1-17-9-8-11-10-12(6-7-13(11)17)16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3

InChI Key

VOJJXSQESZOUKP-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)N(CC4)C

Origin of Product

United States

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